

Introduction: Unveiling a Sterically Encumbered Phenol

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Compound of Interest

Compound Name: *4-Nitro-2,6-diphenylphenol*

CAS No.: 2423-73-6

Cat. No.: B1361223

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4-Nitro-2,6-diphenylphenol stands as a fascinating molecular scaffold for investigating the interplay of steric and electronic effects in organic chemistry. Its structure is characterized by a central phenolic ring flanked by two bulky phenyl substituents at the ortho positions, and a potent electron-withdrawing nitro group at the para position. This unique arrangement imparts distinctive chemical and physical properties, making it an exemplary model for studies in conformational analysis, acidity modulation, and reaction kinetics. This guide provides a comprehensive technical overview of its structure, bonding, predicted spectroscopic characteristics, and a validated workflow for its synthesis and characterization.

Molecular Architecture: A Tale of Steric Hindrance and Electronic Influence

The core of **4-Nitro-2,6-diphenylphenol** is a 2,6-disubstituted phenol, a class of compounds known for significant steric strain. The presence of two phenyl groups ortho to the hydroxyl moiety forces a non-planar conformation, which is a critical determinant of its chemical behavior.

Conformational Analysis

Unlike simpler phenols, the planar arrangement of the aromatic rings in **4-Nitro-2,6-diphenylphenol** is energetically unfavorable. The steric repulsion between the hydrogen atoms on the ortho positions of the flanking phenyl rings and the hydroxyl group on the central

ring necessitates a twisted conformation. It is predicted that the two phenyl substituents are twisted out of the plane of the central phenol ring. This rotation disrupts the π -system conjugation between the rings, influencing the molecule's electronic properties and reactivity.

Caption: Predicted non-planar structure of **4-Nitro-2,6-diphenylphenol**.

Bonding and Electronic Effects

The bonding in **4-Nitro-2,6-diphenylphenol** is a complex interplay of inductive and resonance effects, further modulated by steric hindrance.

- Hydroxyl Group (-OH): Acts as a strong activating group, donating electron density to the aromatic ring through resonance (+R effect), while being weakly electron-withdrawing inductively (-I effect).
- Nitro Group (-NO₂): A powerful deactivating group, it withdraws electron density from the ring through both resonance (-R effect) and induction (-I effect). Its position para to the hydroxyl group allows for direct electronic communication.
- Phenyl Groups (-C₆H₅): These groups are weakly electron-withdrawing by induction but can donate or withdraw electrons via resonance depending on their orientation. Due to the predicted twist, their resonance interaction with the central phenol ring is likely diminished.

The steric bulk of the ortho-phenyl groups can also influence the geometry of the para-nitro group, potentially causing it to twist slightly out of the plane of the central ring, which would further impact conjugation.

Physicochemical and Predicted Spectroscopic Properties

While a complete experimental dataset for **4-Nitro-2,6-diphenylphenol** is not readily available in the public domain, its properties can be reliably predicted based on its structure and data from analogous compounds.

Property	Value	Source
Molecular Formula	C ₁₈ H ₁₃ NO ₃	[1]
Molecular Weight	291.30 g/mol	[2]
CAS Number	2423-73-6	[3]
Appearance	Light orange to yellow to green powder/crystal	[4]
Melting Point	137-139 °C	[3]
Predicted pKa	7.10 ± 0.44	[4]
Solubility	Insoluble in water	[4]

Predicted FT-IR Spectral Characteristics

The infrared spectrum is expected to show characteristic absorption bands for its functional groups:

- O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹, characteristic of a phenolic hydroxyl group.
- Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.
- N-O Asymmetric & Symmetric Stretch: Two strong absorptions are predicted in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively, which are characteristic of an aromatic nitro group[5][6].
- Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region.

Predicted ¹H NMR Spectral Characteristics

The proton NMR spectrum would be relatively simple due to the molecule's symmetry.

- Hydroxyl Proton (OH): A broad singlet, with a chemical shift that is highly dependent on solvent and concentration.

- Aromatic Protons (meta to -OH): A singlet is expected for the two equivalent protons on the central phenol ring. Its chemical shift would be downfield due to the deshielding effect of the nitro group.
- Aromatic Protons (ortho, meta, para-phenyl groups): A series of multiplets would be observed in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the two equivalent flanking phenyl rings.

For comparison, the ^1H NMR of the precursor, 2,6-diphenylphenol, shows multiplets in the range of 7.04-7.54 ppm for the aromatic protons and a singlet at 5.38 ppm for the hydroxyl proton in CDCl_3 [7].

Predicted ^{13}C NMR Spectral Characteristics

Due to symmetry, fewer than 18 signals are expected.

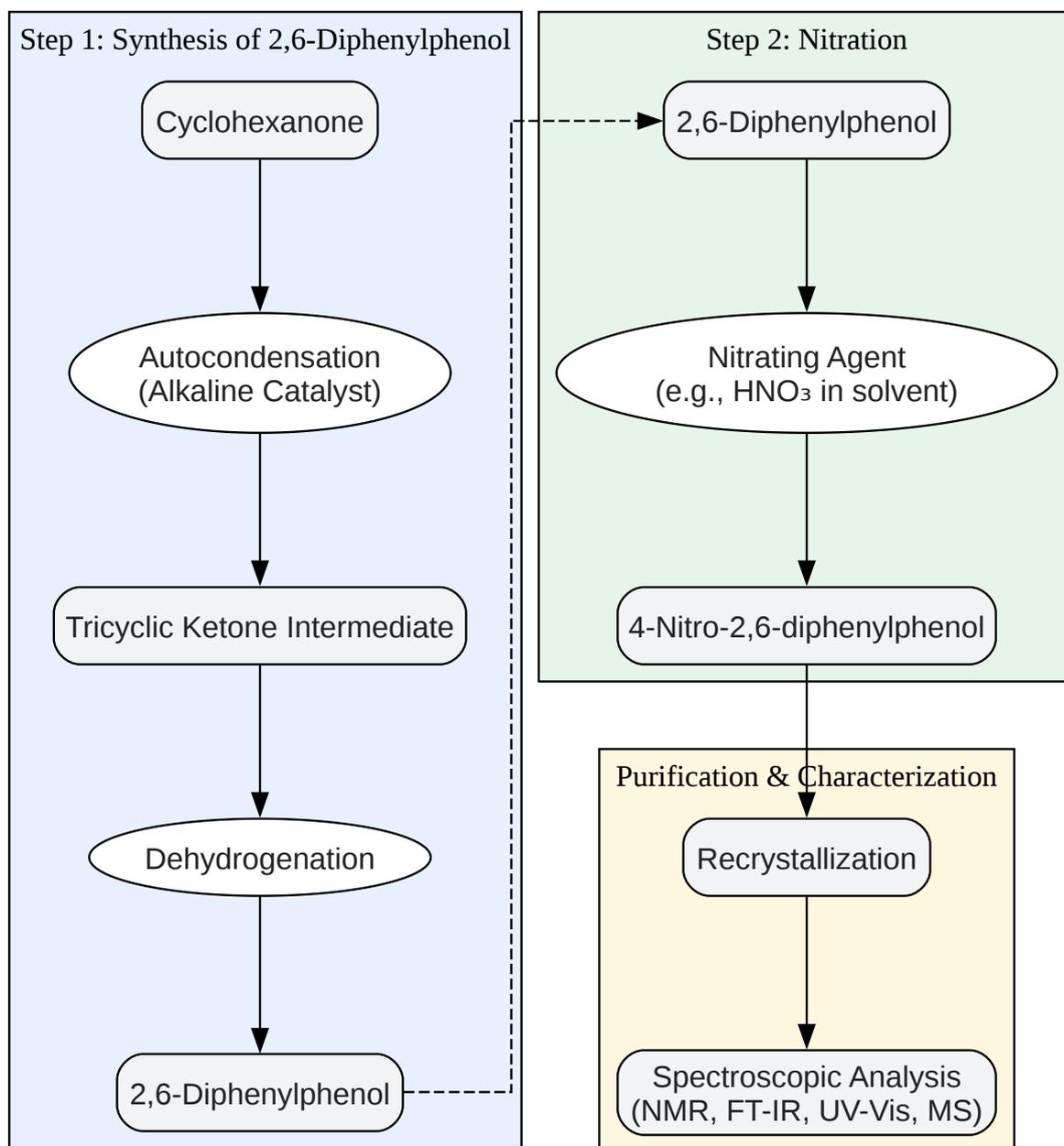
- C-OH Carbon: Expected in the 150-160 ppm range.
- C-NO₂ Carbon: Expected to be significantly downfield.
- Other Aromatic Carbons: A series of signals between 115-150 ppm. The carbons bearing the phenyl groups would be distinct from the other carbons on the central ring.

Predicted UV-Vis Spectroscopic Characteristics

Nitrophenols typically exhibit strong UV-Vis absorption. 4-nitrophenol in aqueous solution shows an absorption maximum around 317-319 nm, which shifts to ~400 nm upon deprotonation to the 4-nitrophenolate ion[8][9]. For **4-Nitro-2,6-diphenylphenol**, similar absorption bands are expected. However, the steric hindrance causing the phenyl rings to twist out of plane may lead to a hypsochromic shift (blue shift) and a decrease in molar absorptivity compared to a hypothetical planar analogue, due to the disruption of the extended π -conjugation.

Synthesis and Characterization Workflow

The synthesis of **4-Nitro-2,6-diphenylphenol** is a two-step process starting from the commercially available 2,6-diphenylphenol, or from cyclohexanone if the precursor is not available.



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Caption: Synthetic workflow for **4-Nitro-2,6-diphenylphenol**.

Experimental Protocol: Synthesis of 2,6-Diphenylphenol (Precursor)

The synthesis of the precursor, 2,6-diphenylphenol, can be achieved via the autocondensation of cyclohexanone followed by dehydrogenation, as detailed in several patents[10].

- **Autocondensation:** Cyclohexanone is heated in the presence of an alkaline catalyst (e.g., potassium hydroxide) in a suitable solvent like toluene. This reaction forms a mixture of condensation products, including a tricyclic ketone intermediate.
- **Dehydrogenation:** The isolated tricyclic ketone intermediate is then subjected to catalytic dehydrogenation. This is typically carried out in a fixed-bed reactor at elevated temperatures (250-300 °C) using a catalyst such as Palladium on alumina (Pd/Al₂O₃).
- **Purification:** The crude 2,6-diphenylphenol is purified by recrystallization from a suitable solvent (e.g., n-decane) to yield a white crystalline powder[11].

Experimental Protocol: Nitration of 2,6-Diphenylphenol

While a specific protocol for the nitration of 2,6-diphenylphenol is not widely published, a reliable method can be extrapolated from procedures used for similarly hindered phenols, such as 2,6-dichlorophenol. The ortho positions are sterically blocked by the phenyl groups, directing nitration exclusively to the para position.

- **Dissolution:** Dissolve 2,6-diphenylphenol in a water-immiscible, non-polar aprotic solvent such as carbon tetrachloride or toluene. The choice of a non-polar solvent is crucial to control the reaction rate and minimize by-product formation.
- **Reaction Setup:** Place the solution in a reaction vessel equipped with a dropping funnel and a stirrer, and maintain the temperature, for instance, at 35°C using a water bath.
- **Addition of Nitrating Agent:** Slowly add an aqueous solution of nitric acid (10-70% concentration) dropwise to the stirred solution over a period of 30-90 minutes. The slow addition is critical to control the exothermicity of the reaction.
- **Reaction Monitoring:** The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- **Workup:** Upon completion, cool the reaction mixture in an ice bath to precipitate the product. The solid product is then collected by filtration, washed with cold water to remove residual acid, and dried under vacuum.
- **Purification:** The crude **4-Nitro-2,6-diphenylphenol** can be further purified by recrystallization to obtain the final product of high purity.

Acidity and Reactivity Considerations

The acidity of phenols is significantly influenced by the substituents on the aromatic ring. Electron-withdrawing groups, like the nitro group, increase acidity by stabilizing the resulting phenoxide anion through delocalization of the negative charge.

Compared to phenol ($pK_a \approx 9.95$), 4-nitrophenol is considerably more acidic ($pK_a \approx 7.15$). The nitro group at the para position effectively delocalizes the negative charge of the phenoxide ion via its -R effect.

For **4-Nitro-2,6-diphenylphenol**, two competing factors are at play:

- **Electronic Effect:** The para-nitro group strongly increases acidity.
- **Steric Effect:** The bulky ortho-phenyl groups can cause steric hindrance to the solvation of the phenoxide anion. Inefficient solvation destabilizes the anion, which in turn decreases acidity[12].

Given the predicted pK_a of ~ 7.10 , it appears that the powerful electron-withdrawing effect of the para-nitro group is the dominant factor, and the steric hindrance from the ortho-phenyl groups may have a less pronounced effect on the overall acidity compared to their impact on conformation.

Conclusion

4-Nitro-2,6-diphenylphenol is a sterically encumbered molecule whose structure and properties are dictated by a delicate balance of steric repulsion and electronic interactions. Its non-planar conformation, a direct result of the bulky ortho-phenyl substituents, influences its conjugation, spectroscopic properties, and reactivity. While a complete experimental characterization is not fully available in public literature, a robust understanding of its structure

and bonding can be achieved through the application of fundamental organic chemistry principles and by drawing analogies to related compounds. The synthetic pathways are accessible, and the molecule serves as an excellent substrate for further research into the nuanced effects that govern chemical behavior.

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